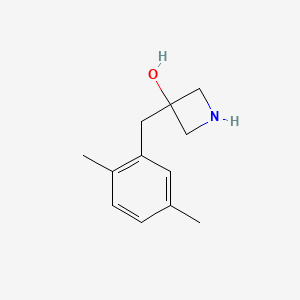

3-(2,5-Dimethylbenzyl)azetidin-3-ol

Description

3-(2,5-Dimethylbenzyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a hydroxyl (-OH) group at the 3-position and a 2,5-dimethylbenzyl moiety. The compound’s structure combines the steric and electronic effects of the rigid azetidine ring with the aromatic and lipophilic properties of the dimethylbenzyl group. This unique architecture makes it a candidate for exploration in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to constrained ring systems and aromatic interactions .

Propriétés

Formule moléculaire |

C12H17NO |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

3-[(2,5-dimethylphenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)6-12(14)7-13-8-12/h3-5,13-14H,6-8H2,1-2H3 |

Clé InChI |

DKHMUOCJEVFFIS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C)CC2(CNC2)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylbenzyl)azetidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzyl chloride and azetidine.

Nucleophilic Substitution: The 2,5-dimethylbenzyl chloride undergoes nucleophilic substitution with azetidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylbenzyl)azetidin-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-Dimethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, such as halides, alkyl groups, or aryl groups.

Applications De Recherche Scientifique

3-(2,5-Dimethylbenzyl)azetidin-3-ol has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: Its incorporation into polymer matrices can enhance the properties of materials, such as thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 3-(2,5-Dimethylbenzyl)azetidin-3-ol depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Chemical Reactions: As a catalyst or ligand, it can facilitate the formation of transition states and lower the activation energy of chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,5-Dimethylbenzyl)azetidin-3-ol with analogs sharing structural motifs (e.g., azetidine/piperidine/pyrrolidine cores, benzyl substituents). Data are synthesized from supplier listings and synthetic methodologies in the evidence.

Table 1: Structural and Commercial Comparison

| Compound Name | Core Structure | Substituent | CAS Number | Suppliers | Key Structural Differences |

|---|---|---|---|---|---|

| 3-(2,5-Dimethylbenzyl)azetidin-3-ol | Azetidine (4-membered) | 2,5-Dimethylbenzyl, -OH | 1509218-66-9 | 1 | Reference compound |

| 3-(2,5-Dimethylbenzyl)piperidin-3-ol | Piperidine (6-membered) | 2,5-Dimethylbenzyl, -OH | 1342203-80-8 | 1 | Larger ring reduces strain; potential altered target affinity |

| 3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol | Pyrrolidine (5-membered) | 2,5-Dimethylbenzyl, -OH | 1340080-11-6 | 1 | Intermediate ring size; conformational flexibility |

| Azetidin-3-ol hydrochloride | Azetidine (4-membered) | Hydroxyl, hydrochloride | 18621-18-6 | N/A | Lacks aromatic substituent; higher polarity |

Key Findings:

Ring Size and Conformational Effects: The 4-membered azetidine ring in 3-(2,5-Dimethylbenzyl)azetidin-3-ol introduces significant ring strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogs. This strain may enhance reactivity or binding selectivity in biological systems .

Substituent Effects :

- The 2,5-dimethylbenzyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to azetidin-3-ol hydrochloride (lacking aromatic groups) .

- Analogous compounds with methyl or halogen substituents (e.g., 3-Methylazetidin-3-ol hydrochloride, similarity score 0.82) show reduced aromatic interactions but improved solubility due to smaller substituents .

Synthetic Accessibility :

- highlights methods for azetidine derivatives, such as reactions in 1,2-dimethoxyethane or dichloromethane with nucleophilic reagents. These conditions may apply to synthesizing 3-(2,5-Dimethylbenzyl)azetidin-3-ol, though steric hindrance from the dimethylbenzyl group could necessitate optimized catalysts or temperatures .

- Piperidine/pyrrolidine analogs (e.g., CAS 1342203-80-8) may be synthesized via similar alkylation or Grignard reactions but with differing ring-closure kinetics due to ring-size variability .

Commercial Availability :

- The target compound and its analogs (e.g., piperidine/pyrrolidine versions) are listed with single suppliers (), suggesting niche research use. In contrast, simpler derivatives like azetidin-3-ol hydrochloride are more widely available, reflecting higher demand in early-stage drug discovery .

Research Implications and Gaps

- Pharmacological Potential: The dimethylbenzyl moiety may confer selectivity for hydrophobic binding pockets (e.g., in kinases or neurotransmitter transporters), while the azetidine ring’s strain could mimic transition states in enzymatic reactions. Comparative studies with piperidine/pyrrolidine analogs are needed to validate these hypotheses.

- Synthetic Challenges : The steric bulk of the dimethylbenzyl group in the target compound may require tailored reaction conditions (e.g., microwave-assisted synthesis) to improve yields, as suggested by ’s emphasis on solvent and reagent optimization .

This analysis synthesizes structural, synthetic, and commercial data to position 3-(2,5-Dimethylbenzyl)azetidin-3-ol within its chemical landscape, highlighting opportunities for further empirical exploration.

Activité Biologique

3-(2,5-Dimethylbenzyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound belonging to the azetidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. The azetidine ring structure is characterized by a four-membered nitrogen-containing cycle, while the presence of a 2,5-dimethylbenzyl group enhances its chemical properties and biological interactions. This article aims to consolidate the available information on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-(2,5-Dimethylbenzyl)azetidin-3-ol is . Its structure can be represented as follows:

This compound's unique substitution pattern on the benzyl group contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of 3-(2,5-Dimethylbenzyl)azetidin-3-ol typically involves multi-step organic reactions. Common methods include:

- Formation of the Azetidine Ring : The initial step often involves the reaction of an appropriate amine with a suitable carbonyl compound to form the azetidine structure.

- Substitution Reactions : Subsequent reactions introduce the 2,5-dimethylbenzyl moiety through electrophilic aromatic substitution or nucleophilic addition methods.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(2,5-Dimethylbenzyl)azetidin-3-ol | TBD | Potentially active against MRSA |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of 3-(2,5-Dimethylbenzyl)azetidin-3-ol. Preliminary studies suggest varying levels of cytotoxicity across different cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | TBD |

| HepG2 (Liver Cancer) | TBD |

These findings indicate that further investigation is required to establish a comprehensive understanding of its cytotoxic effects.

The proposed mechanisms by which 3-(2,5-Dimethylbenzyl)azetidin-3-ol exerts its biological effects include:

- Inhibition of Enzymes : The azetidine ring may interact with specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound might bind to various receptors, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of azetidine derivatives similar to 3-(2,5-Dimethylbenzyl)azetidin-3-ol:

- Antibacterial Activity : A study demonstrated that azetidinone derivatives showed promising antibacterial effects against resistant strains such as MRSA.

- Anticancer Potential : Research highlighted that certain azetidine derivatives induced apoptosis in cancer cell lines through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.